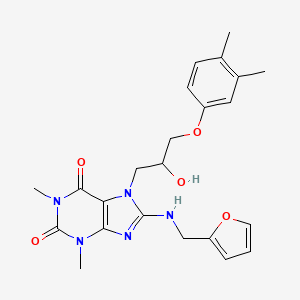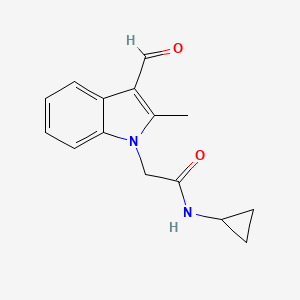
N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide (NCFIA) is a cyclic organic compound with a molecular formula of C15H15NO3. It is an indole derivative, which is a type of heterocyclic compound containing an aromatic ring with nitrogen atoms. NCFIA has been found to have a wide range of applications in scientific research, including in the fields of medicinal chemistry, biochemistry, and physiology.
作用機序
N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide has been found to act as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of various physiological processes, such as mood, appetite, sleep, and memory. N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide binds to the receptor and activates it, leading to the release of various neurotransmitters, such as serotonin, dopamine, and norepinephrine. This activation of the receptor leads to the physiological effects of N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide.
Biochemical and Physiological Effects
N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide is capable of inhibiting the activity of various enzymes, such as cytochrome P450 and cytochrome b5. This inhibition of enzyme activity can lead to changes in the metabolism of drugs and other xenobiotics. N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide has also been found to have antidepressant-like effects in animal models, which is thought to be due to its agonist activity at the serotonin 5-HT2A receptor.
実験室実験の利点と制限
N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. Additionally, its agonist activity at the serotonin 5-HT2A receptor makes it a useful tool for studying the effects of indole derivatives on various physiological processes. However, N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide also has some limitations for use in laboratory experiments. It is not water-soluble, and it is not very stable in acidic or basic conditions.
将来の方向性
There are several potential future directions for N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide research. One potential direction is to further study the effects of N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide on various physiological processes, such as cell signaling, gene expression, and enzyme activity. Additionally, N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide could be used as a starting material for the synthesis of various indole derivatives, which could be studied for their potential therapeutic applications. Finally, N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide could be used as a tool to study the effects of indole derivatives on various physiological processes, such as mood, appetite, sleep, and memory.
合成法
N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide can be synthesized by a multi-step process. The first step involves the reaction of cyclopropyl bromide with 2-methyl-3-formyl-indole in the presence of a base such as sodium hydroxide. This reaction forms the cyclopropyl ring of N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide. The second step involves the addition of acetic anhydride to the intermediate, which forms the acetamide group. The final step involves the hydrolysis of the acetamide group to form N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide.
科学的研究の応用
N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide has been used in various scientific research applications, including medicinal chemistry, biochemistry, and physiology. In medicinal chemistry, N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide has been used as a starting material for the synthesis of various indole derivatives, which have been studied for their potential therapeutic applications. In biochemistry, N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide has been used as a substrate for various enzymes, such as cytochrome P450 and cytochrome b5, which are involved in the metabolism of drugs and other xenobiotics. In physiology, N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide has been used as a tool to study the effects of indole derivatives on various physiological processes, such as cell signaling, gene expression, and enzyme activity.
特性
IUPAC Name |
N-cyclopropyl-2-(3-formyl-2-methylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-13(9-18)12-4-2-3-5-14(12)17(10)8-15(19)16-11-6-7-11/h2-5,9,11H,6-8H2,1H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGDGNJSDGENBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)NC3CC3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



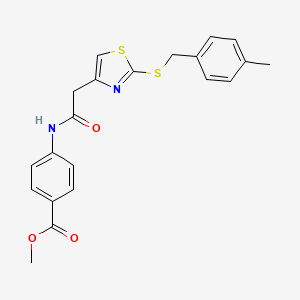
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2388198.png)
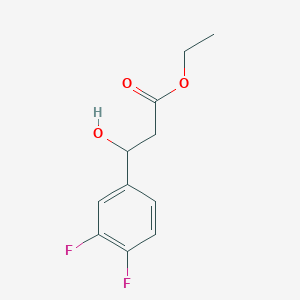
![13-Ethyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2388202.png)
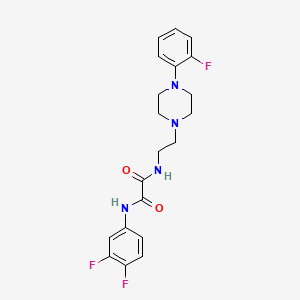
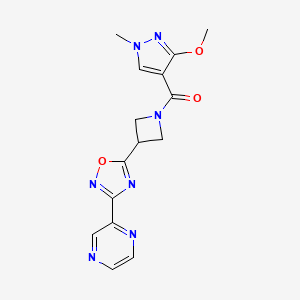
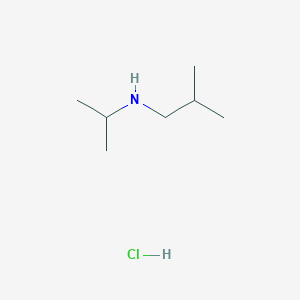

![2-(isopropylsulfonyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2388210.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2388213.png)
![(2,2-Difluorospiro[2.4]heptan-6-yl)methanamine;hydrochloride](/img/structure/B2388214.png)
